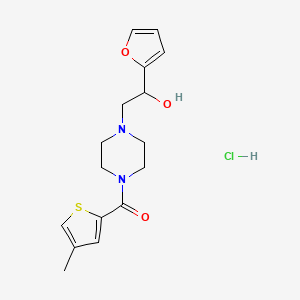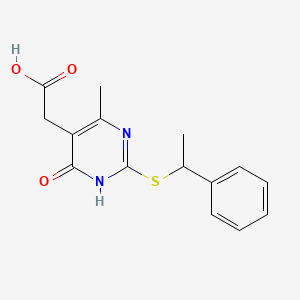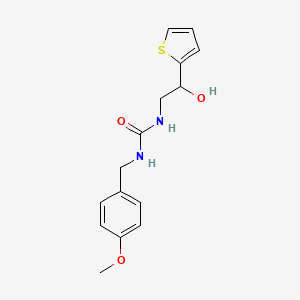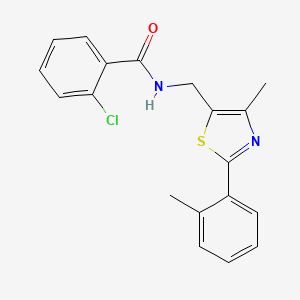![molecular formula C11H11Cl2N3 B2451676 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine CAS No. 1052549-97-9](/img/structure/B2451676.png)
1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms . It also contains a 2,5-dichlorophenyl group, which is a type of phenyl group that has chlorine atoms attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 2,5-dichlorophenyl group via an ethyl linker . The dichlorophenyl group is likely to contribute to the overall polarity of the molecule.Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, this molecule might undergo reactions typical of aromatic heterocycles . The presence of the dichlorophenyl group might also influence its reactivity.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Efficient Synthesis Methods : The compound has been used in efficient synthesis methods. For instance, it has been involved in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, achieved through reactions under ultrasound irradiation, showcasing high regioselectivity and significant reduction in reaction times (Machado et al., 2011).
- Formation of Novel Compounds : It aids in the formation of novel compounds, such as in the synthesis of pyrazolo[3,4-b]pyridine products, indicating its versatility in creating new N-fused heterocycles (Ghaedi et al., 2015).
Potential Pharmacological Uses
- Biological Evaluation : This chemical has been used in the synthesis and biological evaluation of σ(1) receptor antagonists, demonstrating its potential in pharmacological research (Díaz et al., 2012).
- Antimicrobial Activities : The compound shows potential in antimicrobial activities, as indicated in studies involving its derivatives (Achutha et al., 2017).
Applications in Material Science
- Crystal and Molecular Structure Analysis : Its derivatives have been utilized in crystal and molecular structure analysis, providing insights into molecular interactions and structural stability (Fathima et al., 2014).
- Use in Polymerization Processes : Derivatives of this chemical have been tested as catalysts in polymerization processes, such as in the copolymerization of CO2 and cyclohexene oxide, indicating its potential application in material science and environmental technology (Matiwane et al., 2020).
Mécanisme D'action
The mechanism of action of this compound is not clear without specific context. Compounds with similar structures are often involved in biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(2,5-dichlorophenyl)ethyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c1-7(16-11(14)4-5-15-16)9-6-8(12)2-3-10(9)13/h2-7H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKGHVUVENUSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)N2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2451595.png)

![2-[2-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B2451599.png)



![4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline](/img/structure/B2451604.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451607.png)
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-5-[(1-phenylcyclopropyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2451609.png)
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide](/img/structure/B2451611.png)


